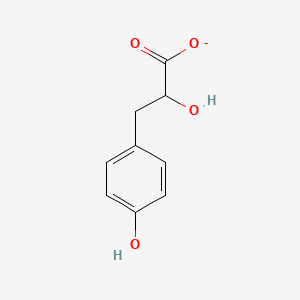

3-(4-Hydroxyphenyl)lactate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9O4- |

|---|---|

Molecular Weight |

181.16 g/mol |

IUPAC Name |

2-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1 |

InChI Key |

JVGVDSSUAVXRDY-UHFFFAOYSA-M |

SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)[O-])O)O |

Synonyms |

3-(4-hydroxyphenyl)lactic acid 4-hydroxyphenyllactic acid 4-hydroxyphenyllactic acid, (DL)-isomer HPLA p-hydroxyphenyllactate para-hydroxyphenyllactic acid |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Hydroxyphenyl)lactate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), also known as 4-Hydroxyphenyllactic acid, is a phenolic acid and a metabolite of the amino acid tyrosine.[1][2] It is naturally present in humans and is also produced by a variety of microorganisms, including gut bacteria such as Lactobacillus and Bifidobacterium species.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant and antifungal properties, and its potential role as a biomarker for various physiological and pathological states.[1][2]

Elevated levels of HPLA have been associated with certain inborn errors of metabolism, such as phenylketonuria and tyrosinemia.[1] More recently, it has been identified as a diagnostically significant molecule in conditions like post-COVID-19 syndrome and critical illnesses, highlighting its connection to systemic metabolic and inflammatory responses.[1] Its presence and concentration are closely linked to gut microbiome activity, making it a key molecule in understanding the gut-liver axis and host-microbe interactions.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and mechanisms of action of this compound. It also includes detailed experimental protocols for its synthesis and for the evaluation of its biological properties, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Chemical Structure and Properties

This compound is a derivative of lactic acid where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[1] It belongs to the class of organic compounds known as phenylpropanoic acids.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1.

Table 1. Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid |

| Synonyms | 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid, HPLA, β-(4-Hydroxyphenyl)-DL-Lactic Acid |

| CAS Number | 306-23-0 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)O)O |

| InChI Key | JVGVDSSUAVXRDY-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

Table 2. Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Physical State | Solid, White to Almost white powder/crystal | [1] |

| Melting Point | 140 °C (Solvent: water) | [1] |

| Boiling Point | 275.56°C (rough estimate) | [1] |

| Water Solubility | 12.9 mg/mL at 16 °C | [1] |

| Solubility | DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol (B145695): 25 mg/ml | [1] |

| pKa | 3.80 ± 0.10 (Predicted) |[1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented in Table 3.

Table 3. Spectroscopic Data for this compound

| Technique | Key Data |

|---|---|

| ¹H NMR | (500 MHz, H₂O, pH 7.00) δ (ppm): 7.16-7.18 (d, 2H, Ar-H), 6.84-6.85 (d, 2H, Ar-H), 4.34-4.36 (m, 1H, CH-OH), 2.85-3.06 (m, 2H, CH₂) |

| ¹³C NMR | Predicted shifts: C=O (~178 ppm), C-OH (~72 ppm), CH₂ (~40 ppm), Aromatic C-O (~155 ppm), Aromatic C-C (~130 ppm), Aromatic C-H (~130, 115 ppm) |

| FTIR (monohydrate) | Key absorptions (KBr wafer, cm⁻¹): Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch. |

| Mass Spectrometry | Formula Weight: 182.17; Exact Mass: 182.05790880 Da. ESI-MS/MS Fragmentation: Shows characteristic losses of H₂O and CO₂. A major fragment ion at m/z 137 corresponds to the hydroxytropylium ion, and a fragment at m/z 107 results from the cleavage of the lactate (B86563) side chain. |

Biological Role and Mechanism of Action

This compound is a biologically active molecule with significant antioxidant and antifungal properties. It is a key metabolite in tyrosine metabolism and is produced by the gut microbiota, playing a role in host physiology.

Biosynthesis

In microorganisms like Pediococcus acidilactici, HPLA is synthesized from tyrosine in a two-step process. Tyrosine is first deaminated by an aminotransferase to form 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, HPPA is reduced by a D-lactate dehydrogenase to yield this compound.[1]

Figure 1. Biosynthetic pathway of this compound.

Antioxidant Activity and Signaling Pathways

The phenolic hydroxyl group in HPLA's structure allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. While direct studies on HPLA are emerging, research on structurally similar compounds and the general response to phenolic antioxidants suggests its involvement in key cellular defense pathways.

4.2.1 Nrf2 Signaling Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous antioxidant and cytoprotective genes. Phenolic compounds are known activators of this pathway. It is plausible that HPLA, by modulating the intracellular redox state, promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. A study on the related compound β-(3,4-dihydroxyphenyl)lactic acid has shown it significantly increases HMOX1 (HO-1) mRNA and protein levels, supporting this proposed mechanism.[2]

Figure 2. Proposed Nrf2-mediated antioxidant mechanism of HPLA.

4.2.2 MAPK Signaling Pathway Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into intracellular responses, including the response to oxidative stress.[5][10] Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Phenolic antioxidants can modulate MAPK signaling, often promoting pro-survival signals and upregulating antioxidant defenses. HPLA may influence this pathway by reducing the levels of reactive oxygen species (ROS), thereby modulating the upstream kinases that activate the MAPK cascades.

Antifungal Activity

HPLA exhibits broad-spectrum antifungal activity. The primary mechanism is believed to be the disruption of fungal cell membrane integrity.[17] As a weak organic acid, it can diffuse across the fungal cell membrane in its protonated state. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cytoplasm. This acidification can inhibit essential metabolic enzymes and disrupt the proton motive force, ultimately leading to fungal cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assessing its biological activities.

Chemical Synthesis Workflow

The chemical synthesis of HPLA can be achieved via the reduction of its corresponding α-keto acid, 4-hydroxyphenylpyruvic acid (HPPA). HPPA can be synthesized from 4-hydroxybenzaldehyde.

Figure 3. Workflow for the chemical synthesis of HPLA.

Protocol for Step 4: Reduction of 4-Hydroxyphenylpyruvic acid (HPPA)

-

Dissolution: Dissolve HPPA (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), portion-wise to the cooled solution. Monitor the reaction for gas evolution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3) to neutralize excess NaBH₄ and protonate the carboxylate.

-

Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to obtain pure this compound.

Antioxidant Activity Assays

5.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of HPLA in methanol (B129727) (e.g., 1 mg/mL).

-

Prepare a series of dilutions of the HPLA stock solution in methanol to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

In a 96-well microplate, add 100 µL of each HPLA dilution to separate wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

-

Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.

-

Prepare a blank for each sample concentration with 100 µL of the HPLA dilution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

-

The IC₅₀ value (the concentration of HPLA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the HPLA concentration. Ascorbic acid or Trolox should be used as a positive control.

-

5.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.

-

Protocol:

-

ABTS•⁺ solution preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

-

Working solution: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of HPLA as described for the DPPH assay.

-

In a 96-well microplate, add 20 µL of each HPLA dilution to separate wells.

-

Add 180 µL of the ABTS•⁺ working solution to each well.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the IC₅₀ value as described for the DPPH assay. Ascorbic acid or Trolox should be used as a positive control.

-

Antifungal Susceptibility Testing

Broth Microdilution Method (based on CLSI M27 guidelines)

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus after a defined incubation period.

-

Protocol:

-

Fungal Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. b. Suspend several colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Drug Dilution: a. Prepare a stock solution of HPLA in a suitable solvent (e.g., DMSO), and then dilute it in RPMI-1640 medium. b. In a 96-well U-bottom microplate, perform a two-fold serial dilution of HPLA in RPMI-1640 medium (100 µL per well) to obtain a range of desired concentrations.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted HPLA. This will bring the final volume in each well to 200 µL.

-

Controls: a. Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug). b. Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no fungus).

-

Incubation: Incubate the microplate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of HPLA at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm). A standard antifungal agent like fluconazole (B54011) should be used as a positive control.

-

Conclusion

This compound is a multifaceted metabolite with significant potential in various fields of research and development. Its antioxidant and antifungal properties, coupled with its role as a biomarker linked to gut health and systemic diseases, make it a compelling molecule for further investigation. The proposed mechanisms involving the Nrf2 and MAPK signaling pathways offer promising avenues for exploring its therapeutic potential in conditions associated with oxidative stress. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research, ultimately advancing our understanding and application of this important biological compound.

References

- 1. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]

- 7. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]

- 11. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease [mdpi.com]

- 12. Evaluation and mechanism of the antioxidant activity of lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Activation of Nrf2 in the liver is associated with stress resistance mediated by suppression of the growth hormone-regulated STAT5b transcription factor | PLOS One [journals.plos.org]

- 16. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal [mdpi.com]

- 17. Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Endogenous 3,4-Dihydroxyphenylalanine and Dopaquinone Modifications on Protein Tyrosine: LINKS TO MITOCHONDRIALLY DERIVED OXIDATIVE STRESS VIA HYDROXYL RADICAL - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Origins of 3-(4-Hydroxyphenyl)lactate: A Technical Guide to its Endogenous and Microbial Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite increasingly recognized for its potential as a biomarker and bioactive molecule, originates from a fascinating interplay between human and microbial metabolism. This technical guide provides a comprehensive overview of the origins of HPLA in the human body, detailing its synthesis through endogenous pathways related to tyrosine metabolism and its significant production by the gut microbiota. We delve into the key enzymes involved, dietary precursors, and the analytical methodologies for its quantification in biological matrices. Furthermore, this guide explores the emerging understanding of HPLA's biological activities, including its potential signaling roles, and presents detailed experimental protocols and metabolic pathway diagrams to support further research and development in this area.

Introduction

This compound (HPLA), also known as p-hydroxyphenyllactic acid, is a phenolic acid that has garnered considerable interest in the scientific community. Its presence in various human biofluids, including blood, urine, and cerebrospinal fluid, points to its involvement in physiological and pathological processes. Elevated levels of HPLA have been associated with inborn errors of metabolism, such as phenylketonuria (PKU) and tyrosinemia, as well as other conditions including post-neurosurgical meningitis and breast cancer[1][2]. The origins of HPLA are twofold: it is an intermediate in the human metabolic pathway of the amino acid tyrosine, and it is also a significant product of the metabolic activity of the gut microbiome[3][4]. This dual-origin nature makes HPLA a unique molecule at the host-microbe interface. This guide aims to provide a detailed technical understanding of the synthesis, quantification, and potential biological roles of HPLA.

Endogenous Production of this compound: The Tyrosine Connection

The primary endogenous pathway for HPLA production is the catabolism of the amino acid tyrosine. This process is a part of the broader phenylalanine and tyrosine metabolic network.

Metabolic Pathway

The synthesis of HPLA from tyrosine involves a key intermediate, 4-hydroxyphenylpyruvate. The pathway can be summarized as follows:

-

Transamination of Tyrosine: Tyrosine undergoes transamination, catalyzed by the enzyme tyrosine aminotransferase (TAT) , to form 4-hydroxyphenylpyruvate (HPPA) .

-

Reduction of 4-Hydroxyphenylpyruvate: In a side reaction to the main tyrosine degradation pathway, HPPA can be reduced to HPLA. This reduction is catalyzed by the enzyme hydroxyphenylpyruvate reductase (HPPR) , an NAD(P)H-dependent oxidoreductase[5][6].

Under normal physiological conditions, the majority of HPPA is further metabolized by 4-hydroxyphenylpyruvate dioxygenase (HPPD) to homogentisate[7][8]. However, in conditions where HPPD is deficient or inhibited, or when there is an excess of tyrosine, the conversion of HPPA to HPLA is favored.

Enzymology

-

Tyrosine Aminotransferase (TAT): A pyridoxal (B1214274) phosphate-dependent enzyme primarily located in the liver that catalyzes the reversible transfer of an amino group from tyrosine to α-ketoglutarate.

-

Hydroxyphenylpyruvate Reductase (HPPR): This enzyme belongs to the family of oxidoreductases and is responsible for the NAD(P)H-dependent reduction of HPPA to HPLA[5].

-

Lactate (B86563) Dehydrogenase (LDH): While HPPR is a specific enzyme for this reaction, it is also plausible that certain isoforms of lactate dehydrogenase (LDH) could catalyze the reduction of HPPA to HPLA, given their ability to act on other α-keto acids[9][10][11]. LDH exists as five major isoenzymes (LDH-1 to LDH-5) with varying tissue distributions[12][13].

Endogenous production of HPLA from tyrosine.

Microbial Origin of this compound: The Gut Microbiota's Contribution

A significant portion of the HPLA found in the human body is produced by the gut microbiota. This production can occur through the metabolism of dietary amino acids and polyphenols.

Bacterial Species Involved

Several bacterial species, particularly from the phyla Firmicutes, Bacteroidetes, and Proteobacteria, have been identified as producers of HPLA. Notable examples include:

Microbial Metabolic Pathways

Microorganisms employ similar initial steps to the human pathway for HPLA production from tyrosine, but can also utilize a wider range of dietary precursors.

-

From Tyrosine: Gut bacteria can convert dietary tyrosine to HPPA via aminotransferases. Subsequently, bacterial lactate dehydrogenases reduce HPPA to HPLA. For instance, in Pediococcus acidilactici, an aminotransferase (Aat) and a D-lactate dehydrogenase are involved in this conversion[15].

-

From Dietary Polyphenols: Many dietary polyphenols, such as flavonoids (e.g., naringin, rutin) and hydroxycinnamates (e.g., chlorogenic acid), are metabolized by the gut microbiota into simpler phenolic compounds[16][17]. These complex molecules can be broken down into intermediates like 4-hydroxyphenylpropionic acid, which can then be further metabolized to HPLA.

References

- 1. 4-Hydroxyphenyllactic Acid in Cerebrospinal Fluid as a Possible Marker of Post-Neurosurgical Meningitis: Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coexistence of phenylketonuria and tyrosinemia type 3: challenges in the dietary management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxyphenylpyruvate reductase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. HPD 4-hydroxyphenylpyruvate dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. 4-Hydroxyphenylpyruvate dioxygenase - Wikipedia [en.wikipedia.org]

- 9. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. clinlabnavigator.com [clinlabnavigator.com]

- 12. labcorp.com [labcorp.com]

- 13. Lactate Dehydrogenase (LDH) Isoenzymes Test: MedlinePlus Medical Test [medlineplus.gov]

- 14. Extended recommendations on the nomenclature for microbial catabolites of dietary (poly)phenols, with a focus on isomers - Food & Function (RSC Publishing) DOI:10.1039/D4FO06152G [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

The Gut Microbiome's Production of 3-(4-Hydroxyphenyl)lactate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthesis, physiological impact, and therapeutic potential of the microbial metabolite 3-(4-hydroxyphenyl)lactate (4-HPLA).

Abstract

The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, this compound (4-HPLA), a phenolic acid derived from the microbial metabolism of the aromatic amino acid tyrosine, has emerged as a significant modulator of host physiology. This technical guide provides a comprehensive overview of the current scientific understanding of 4-HPLA, with a focus on its production by gut bacteria, its multifaceted physiological effects, and its potential as a therapeutic target. We delve into the biosynthetic pathways, the key microbial players, and the analytical methods for its quantification. Furthermore, this guide details the signaling pathways influenced by 4-HPLA and provides insights into the experimental models used to elucidate its role in health and disease, offering a valuable resource for researchers, scientists, and drug development professionals in the field of microbiome science and translational medicine.

Introduction

The intricate interplay between the gut microbiota and the host is increasingly recognized as a critical determinant of human health. Microbial metabolites, the small molecules produced by the metabolic activities of gut bacteria, are key mediators of this communication. This compound (4-HPLA) is a prominent microbial metabolite derived from dietary tyrosine that has garnered significant attention for its diverse biological activities.[1][2] Structurally, it is a derivative of lactic acid where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[2] This document serves as a technical guide, consolidating the current knowledge on the microbial production of 4-HPLA and its implications for human health, with a particular focus on providing actionable information for research and development.

Biosynthesis of 4-HPLA by the Gut Microbiota

The production of 4-HPLA by the gut microbiome is a multi-step process initiated by the breakdown of the aromatic amino acid tyrosine.

The Biosynthetic Pathway

The primary pathway for 4-HPLA synthesis involves the transamination of tyrosine to 4-hydroxyphenylpyruvic acid (HPPA), which is subsequently reduced to 4-HPLA.[3] This metabolic route is a key component of the broader aromatic amino acid catabolism undertaken by various gut microbes.[4][5]

Caption: Biosynthetic pathway of 4-HPLA from tyrosine.

Key Microbial Producers

Several species of gut bacteria have been identified as significant producers of 4-HPLA. The most prominent among these belong to the genera Lactobacillus and Bifidobacterium.[1]

-

Lactobacillus species: Various strains of Lactobacillus, including Lactobacillus plantarum, are known to produce 4-HPLA.[6][7] Studies have shown that supplementation with tyrosine or HPPA can enhance 4-HPLA production by these bacteria.[8][9]

-

Bifidobacterium species: Bifidobacterium species, such as Bifidobacterium breve and Bifidobacterium longum, are also key contributors to 4-HPLA levels in the gut.[10][11][12]

Other bacterial genera, including Clostridium, have also been implicated in the metabolism of aromatic amino acids, which can lead to the formation of 4-HPLA and other phenolic compounds.[8]

Quantitative Data on 4-HPLA Production

The production of 4-HPLA can vary significantly depending on the bacterial strain and the culture conditions. The following tables summarize some of the reported quantitative data.

| Bacterial Strain | Culture Medium | Precursor Supplement | 4-HPLA Concentration | Reference |

| Lactobacillus sp. SK007 | MRS broth | None | 75 µg/mL | [8] |

| Lactobacillus sp. SK007 | MRS broth | Tyrosine | Increased production | [8] |

| Lactobacillus sp. SK007 | MRS broth | 4-Hydroxyphenylpyruvic acid (HPPA) | 1.26 mg/mL | [8] |

Table 1: Quantitative Production of 4-HPLA by Lactobacillus sp. SK007.

| Bifidobacterium Strain | Culture Medium | 4-HPLA Production | Reference |

| Bifidobacterium breve | - | Demonstrated | [10] |

| Bifidobacterium longum | - | Demonstrated | [10][11] |

Table 2: Qualitative 4-HPLA Production by Bifidobacterium Strains. (Note: Specific quantitative data for these strains is less commonly reported in the literature.)

Experimental Protocols

Quantification of 4-HPLA in Fecal Samples using HPLC-MS/MS

This protocol provides a general framework for the quantification of 4-HPLA in fecal samples. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

4.1.1. Sample Preparation [13][14]

-

Fecal Homogenization: Lyophilize and homogenize fecal samples to a fine powder.

-

Extraction: Extract metabolites from a known weight of homogenized feces (e.g., 50 mg) with a suitable solvent mixture (e.g., 80% methanol). Vortex thoroughly and centrifuge to pellet solid debris.

-

Protein Precipitation: To the supernatant, add a cold protein precipitation agent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge at high speed to remove proteins.

-

Derivatization (Optional but recommended for improved sensitivity): The extracted 4-HPLA can be derivatized to enhance its chromatographic and mass spectrometric properties.

-

Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for injection.

4.1.2. HPLC-MS/MS Conditions [13][15]

-

Column: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) for quantification. The specific precursor and product ion transitions for 4-HPLA should be determined and optimized.

Caption: Workflow for 4-HPLA quantification in fecal samples.

Culturing Lactobacillus and Bifidobacterium for 4-HPLA Production

4.2.1. Media and Culture Conditions [5][16][17]

-

Media: De Man, Rogosa and Sharpe (MRS) broth is a standard medium for the growth of Lactobacillus and Bifidobacterium. For enhanced 4-HPLA production, the medium can be supplemented with tyrosine or HPPA.

-

Anaerobic Conditions: Both genera are anaerobes or facultative anaerobes. Therefore, cultivation should be carried out in an anaerobic chamber or using anaerobic jars with gas packs.

-

Temperature and pH: The optimal growth temperature is typically around 37°C. The pH of the medium should be maintained in the optimal range for the specific strain, which is generally between 6.0 and 7.0 for bifidobacteria.[16]

-

Inoculum and Incubation: Inoculate the sterile medium with a fresh culture of the desired strain and incubate for a sufficient period (e.g., 24-48 hours) to allow for growth and metabolite production.

Physiological Effects and Signaling Pathways of 4-HPLA

4-HPLA has been shown to exert a range of physiological effects, influencing host metabolism, immune function, and intestinal barrier integrity.

Modulation of Host Metabolism

-

Nonalcoholic Fatty Liver Disease (NAFLD): Studies have linked circulating levels of 4-HPLA to NAFLD, suggesting its potential involvement in the pathogenesis of this disease.

-

Obesity: Research in animal models indicates that 4-HPLA may play a role in regulating body weight and adiposity.

Antimicrobial and Antioxidant Activities

4-HPLA exhibits antifungal properties and can act as an antioxidant, potentially contributing to the maintenance of a healthy gut environment.

Signaling Pathways

5.3.1. Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[18][19] While direct binding of 4-HPLA to AhR is still under investigation, other microbial metabolites with structural similarities are known AhR ligands. Activation of AhR can lead to the transcription of target genes involved in xenobiotic metabolism and immune regulation.[20][21]

Caption: Potential activation of the AhR signaling pathway by 4-HPLA.

5.3.2. Toll-like Receptor 4 (TLR4) Signaling and Intestinal Permeability

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS).[22][23] Dysregulation of TLR4 signaling can contribute to intestinal inflammation and increased intestinal permeability.[24][25] While the direct interaction of 4-HPLA with TLR4 is not well-established, microbial metabolites can modulate TLR4 signaling pathways, thereby influencing the integrity of the intestinal barrier.[26][27]

Caption: Potential modulation of TLR4 signaling and intestinal permeability by 4-HPLA.

Experimental Models for Studying 4-HPLA

A variety of in vitro and in vivo models are employed to investigate the biological functions of 4-HPLA.

In Vitro Models

-

Caco-2 Cell Monolayers: The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used to model the intestinal epithelial barrier.[1][28][29][30][31] These cells differentiate into a polarized monolayer with tight junctions, allowing for the study of intestinal permeability and the effects of metabolites like 4-HPLA on barrier function.

-

Intestinal Organoids: Three-dimensional intestinal organoids, derived from adult stem cells, provide a more physiologically relevant model of the gut epithelium, containing various cell types found in the native intestine.[8][32][33][34][35] They are increasingly used to study host-microbe interactions and the effects of microbial metabolites.

In Vivo Models

-

Rodent Models of NAFLD: High-fat diet (HFD)-induced models in mice and rats are commonly used to study the pathogenesis of NAFLD and to evaluate the therapeutic potential of compounds like 4-HPLA.[5][32][36][37][38]

-

Rodent Models of Obesity: Diet-induced obesity models in rodents are instrumental in understanding the role of gut microbial metabolites in the development of obesity and metabolic syndrome.[39]

Conclusion and Future Directions

The gut microbial metabolite this compound is a key player in the complex dialogue between the microbiome and the host. Its production by prominent gut commensals and its diverse physiological effects underscore its importance in maintaining health and its potential involvement in disease processes. For researchers and drug development professionals, 4-HPLA represents a promising avenue for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms underlying its actions, including its direct interactions with host receptors and signaling pathways. Furthermore, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapeutic strategies for a range of human diseases. The continued exploration of 4-HPLA and other microbial metabolites will undoubtedly pave the way for novel microbiome-based diagnostics and therapeutics.

References

- 1. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Anaerobic Cultivation Processes Of Probiotic Bacteria In The BioLector XT Microbioreactor [pharmaceuticalonline.com]

- 5. beckman.com [beckman.com]

- 6. Lactiplantibacillus plantarum Interstrain Variability in the Production of Bioactive Phenolic Metabolites from Flavan-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of 4 Lactobacillus plantarum capsular polysaccharide clusters on surface glycan composition and host cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoid-based Models to Study the Role of Host-microbiota Interactions in IBD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selectscience.net [selectscience.net]

- 10. Frontiers | Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells [frontiersin.org]

- 11. Bifidobacteria isolated from vaginal and gut microbiomes are indistinguishable by comparative genomics | PLOS One [journals.plos.org]

- 12. Bifidobacterium breve and Bifidobacterium longum Attenuate Choline-Induced Plasma Trimethylamine N-Oxide Production by Modulating Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. paijournal.com [paijournal.com]

- 16. Commensal Obligate Anaerobic Bacteria and Health: Production, Storage, and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lactic Acid Production by Lactiplantibacillus plantarum AC 11S—Kinetics and Modeling | MDPI [mdpi.com]

- 18. Activation of Aryl Hydrocarbon Receptor (AhR) Leads to Reciprocal Epigenetic Regulation of FoxP3 and IL-17 Expression and Amelioration of Experimental Colitis | PLOS One [journals.plos.org]

- 19. The complex biology of aryl hydrocarbon receptor activation in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Induction and activation of the aryl hydrocarbon receptor by IL-4 in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of TLR4-associated MD-2 in intestinal epithelial cells: a comprehensive analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Intestinal Epithelial Toll-Like Receptor 4 Signaling Affects Epithelial Function and Colonic Microbiota and Promotes a Risk for Transmissible Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. High-Throughput UHPLC-MS to Screen Metabolites in Feces for Gut Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Intestinal Epithelial Toll-Like Receptor 4 Regulates Goblet Cell Development and Is Required for Necrotizing Enterocolitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Modulation of Intestinal TLR4-Inflammatory Signaling Pathways by Probiotic Microorganisms: Lessons Learned from Lactobacillus jensenii TL2937 [frontiersin.org]

- 27. Platelet-activating factor induces TLR4 expression in intestinal epithelial cells: implication for the pathogenesis of necrotizing enterocolitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. A New Caco-2 Cell Model of in Vitro Intestinal Barrier: Application for the Evaluation of Magnesium Salts Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 30. The Caco-2 cell line as a model of the intestinal barrier: influence of cell and culture-related factors on Caco-2 cell functional characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Organoids to Study Intestinal Nutrient Transport, Drug Uptake and Metabolism – Update to the Human Model and Expansion of Applications [frontiersin.org]

- 33. azolifesciences.com [azolifesciences.com]

- 34. discovery.researcher.life [discovery.researcher.life]

- 35. Organoids in gastrointestinal diseases: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Rodent models and metabolomics in non-alcoholic fatty liver disease: What can we learn? - PMC [pmc.ncbi.nlm.nih.gov]

- 37. mdpi.com [mdpi.com]

- 38. mdpi.com [mdpi.com]

- 39. Frontiers | Adlercreutzia-modulated polyunsaturated fatty acid metabolism underlies nicotine’s anti-obesity effects [frontiersin.org]

A Comprehensive Technical Guide to 3-(4-Hydroxyphenyl)lactate and Its Synonyms in Scientific Research

For researchers, scientists, and professionals in drug development, a clear understanding of key metabolites is crucial for advancing investigations into diagnostics, therapeutics, and disease pathology. This in-depth technical guide focuses on 3-(4-Hydroxyphenyl)lactate (HPLA), a significant metabolite derived from the amino acid tyrosine, with known associations to human health and gut microbiome activity. This document provides a thorough overview of its nomenclature, quantitative data from scientific literature, detailed experimental methodologies for its analysis, and insights into its potential biological signaling pathways.

Nomenclature: A Comprehensive List of Synonyms

To facilitate comprehensive literature searches and unambiguous communication, a clear understanding of the various synonyms for this compound is essential. The compound is referred to by a multitude of names in scientific databases and publications.

| Synonym | Abbreviation | Source/Context |

| 4-Hydroxyphenyllactic acid | 4-HPLA | Common in metabolomics and clinical chemistry[1][2] |

| p-Hydroxyphenyllactic acid | p-HPLA | "p" denotes the para position of the hydroxyl group on the phenyl ring[1] |

| HPLA | HPLA | Common abbreviation[1] |

| DL-p-Hydroxyphenyllactic acid | Refers to the racemic mixture[1] | |

| (R)-3-(4-Hydroxyphenyl)lactate | Refers to the R-enantiomer | |

| (S)-3-(4-Hydroxyphenyl)lactate | Refers to the S-enantiomer | |

| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Systematic IUPAC name[1] | |

| Benzenepropanoic acid, α,4-dihydroxy- | Alternative systematic name | |

| p-Hydroxyphenyllactate | The conjugate base form | |

| 4-Hydroxyphenyllactate | The conjugate base form[1] | |

| β-(p-Hydroxyphenyl)lactic acid | Older nomenclature | |

| 3-(p-Hydroxyphenyl)lactic acid | Variation of the common name |

Quantitative Data from Scientific Literature

Quantitative analysis of this compound in biological fluids is crucial for understanding its role in various physiological and pathological states. Below is a summary of reported concentrations in human samples.

| Biological Matrix | Condition | Concentration Range | Analytical Method | Reference |

| Human Plasma | Healthy Adults (n=9) | 118 ± 45 ng/mL | GC-MS Isotope-Dilution Assay | [3] |

| Human Serum | Healthy Volunteers (n=48) | LLOQ: 0.02 to 0.25 μmol/L | UPLC-MS/MS | [4] |

| Human Urine | Healthy Controls | Statistically significant differences observed compared to breast cancer patients | HPAEC-FLD | [5] |

| Human Urine | Healthy vs. Breast Cancer | Detection limits: 8.80 x 10⁻³ mg/L | HPLC-FLD | [6] |

Detailed Experimental Protocols

Accurate quantification of this compound is paramount for research. Here, we detail methodologies from published studies.

Method 1: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Serum

This method is highly sensitive and specific for the analysis of this compound and other related metabolites in human serum.[4]

Sample Preparation: [4]

-

To 100 µL of serum, add 300 µL of methanol (B129727) to precipitate proteins.

-

Vortex the mixture vigorously.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the analyte from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions: [4]

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound (e.g., m/z 181.1 → 135.1).

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Method 2: High-Performance Anion-Exchange Chromatography with Fluorescence Detection (HPAEC-FLD) for Human Urine

This method offers a sensitive approach for quantifying this compound in urine samples.[5][7]

Sample Preparation (Magnetic Solid-Phase Extraction): [5][7]

-

Adjust the pH of the urine sample to 3.0 with HCl.

-

Add magnetic nanoparticles functionalized with a suitable sorbent.

-

Shake for a specified time to allow adsorption of the analyte.

-

Use a magnet to separate the nanoparticles.

-

Wash the nanoparticles with a suitable solvent.

-

Elute the analyte from the nanoparticles using an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions: [5][7]

-

Column: Anion-exchange column (e.g., IonPac AS11-HC).

-

Mobile Phase: Isocratic elution with a low concentration of sodium hydroxide (B78521) (e.g., 15 mM).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 25 µL.

Fluorescence Detection: [5][7]

-

Excitation Wavelength: 275 nm.

-

Emission Wavelength: 305 nm.

Biological Signaling Pathways and Experimental Workflows

While direct evidence for signaling pathways specifically activated by this compound is still emerging, research on the structurally similar tyrosine metabolite, 4-Hydroxyphenylacetic acid (4-HPA), provides valuable insights. It is plausible that HPLA may interact with similar cellular machinery.

Metabolic Context: Tyrosine Metabolism

This compound is a product of tyrosine metabolism, a crucial pathway for the synthesis of neurotransmitters, hormones, and other vital molecules. Disruptions in this pathway can lead to various metabolic disorders.

Potential Antioxidant Signaling via Nrf2 (Inferred from 4-HPA)

Studies on 4-HPA suggest it may exert antioxidant effects by modulating the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Potential Anti-inflammatory Signaling via NF-κB and MAPK (Inferred from 4-HPA)

Research on 4-HPA indicates it may suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation.

Experimental Workflow for Metabolite Analysis

A typical workflow for the analysis of this compound from biological samples involves several key steps from collection to data analysis.

This comprehensive guide provides a foundational resource for researchers working with this compound. By consolidating information on its nomenclature, quantitative data, analytical methods, and potential biological roles, this document aims to support and streamline future scientific endeavors in this area. Further research is warranted to elucidate the specific signaling mechanisms of this compound and its precise role in health and disease.

References

- 1. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 2. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 3. Human Metabolome Database: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993) [hmdb.ca]

- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Potentiating humoral and cellular immunity using a novel hybrid polymer-lipid nanoparticle adjuvant for HBsAg-VLP vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile lactate signaling via HCAR1: a multifaceted GPCR involved in many biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Biomarker: Unraveling the Discovery and Historical Context of 4-Hydroxyphenyllactic Acid

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical whitepaper released today offers an in-depth exploration of the discovery and historical context of 4-Hydroxyphenyllactic acid (4-HPLA), a pivotal metabolite in the landscape of biomedical research and clinical diagnostics. This document provides researchers, scientists, and drug development professionals with a detailed account of the scientific journey that established 4-HPLA as a significant biomarker.

4-Hydroxyphenyllactic acid, a metabolite of the amino acid tyrosine, has emerged as a crucial indicator for a range of physiological and pathological states.[1][2] Its presence and concentration in biological fluids offer insights into metabolic disorders, gut microbiome activity, and the prognosis of critical illnesses.[2][3] This whitepaper traces the origins of our understanding of 4-HPLA, from its early connections to tyrosine metabolism to its current role as a multifaceted biomarker.

Early Explorations in Tyrosine Metabolism

The story of 4-HPLA is intrinsically linked to the elucidation of tyrosine metabolism. In the late 19th and early 20th centuries, pioneering physiological chemists like Eugen Baumann dedicated their research to understanding the chemical processes within the body, often by analyzing the composition of urine. Baumann's work was foundational in identifying aromatic compounds in urine and linking them to the breakdown of amino acids such as tyrosine.[1][4]

While the direct first isolation of 4-HPLA is not definitively documented in readily available historical records, its identification arose from the burgeoning field of metabolic research. The study of inborn errors of metabolism, particularly phenylketonuria (PKU) and tyrosinemia, provided the initial context for observing elevated levels of tyrosine and its metabolites.[3][5] Tyrosinemia, a genetic disorder characterized by disruptions in tyrosine breakdown, was first described in the 1950s.[1][6] This discovery spurred further investigation into the byproducts of aberrant tyrosine metabolism, leading to the characterization of compounds like 4-HPLA.[1][6]

The Advent of Analytical Techniques: From Colorimetry to Chromatography

The ability to detect and quantify 4-HPLA has evolved dramatically over the past century. Early methods for analyzing organic acids in urine were often qualitative or semi-quantitative, relying on colorimetric reactions.[5][7] These techniques, while groundbreaking for their time, lacked the specificity and sensitivity to accurately measure individual metabolites in complex biological mixtures.

The development of chromatography revolutionized the field of biochemistry. Paper chromatography, pioneered by Archer John Porter Martin and Richard Laurence Millington Synge in the 1940s, provided the first robust method for separating and identifying amino acids and their metabolites.[8][9][10] This technique, based on the differential partitioning of compounds between a stationary phase (paper) and a mobile phase (solvent), allowed researchers to resolve complex mixtures and identify individual components, including aromatic acids.

The mid-20th century saw the advent of gas chromatography-mass spectrometry (GC-MS), which became the gold standard for the analysis of urinary organic acids.[7] This powerful technique combined the separation capabilities of gas chromatography with the precise identification power of mass spectrometry, enabling the accurate quantification of a wide range of metabolites, including 4-HPLA. In recent years, ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has offered even greater sensitivity and simplified workflows for the analysis of 4-HPLA and other diagnostically important metabolites.[11]

Elucidation of the Metabolic Pathway

The metabolic pathway leading to the formation of 4-HPLA from tyrosine has been a subject of ongoing research. It is now understood that tyrosine is first converted to 4-hydroxyphenylpyruvic acid (HPPA) through the action of tyrosine aminotransferase.[12] Subsequently, HPPA can be reduced to 4-HPLA. This pathway is active in both human metabolism and in various microorganisms, including gut bacteria such as Lactobacillus.[10][13] The D-enantiomer of 4-HPLA found in urine is considered to be of bacterial origin.[14]

The historical investigation of this pathway was intertwined with the study of tyrosinemia, where deficiencies in enzymes further down the tyrosine degradation pathway lead to the accumulation of upstream metabolites like tyrosine, HPPA, and consequently, 4-HPLA.[11][15]

Synthesis of 4-Hydroxyphenyllactic Acid: A Historical Perspective

While detailed historical records of the first chemical synthesis of 4-HPLA are scarce, the synthesis of related α-hydroxy acids and aromatic compounds provides a likely framework. Early methods for synthesizing α-hydroxy acids often involved the hydrolysis of α-halo acids or the acid hydrolysis of cyanohydrins derived from aldehydes or ketones.[16]

For aromatic hydroxy acids, methods involving the diazotization of an amino group to a hydroxyl group, followed by further chemical modifications, were also employed. For instance, the synthesis of the related compound, 4-hydroxyphenylacetic acid, has been achieved through the diazotization and hydrolysis of 4-aminophenylacetic acid.[14] It is plausible that similar chemical strategies were adapted for the synthesis of 4-HPLA in the early 20th century to obtain standards for analytical and metabolic studies. A more direct historical synthesis of 4-hydroxyphenylacetic acid involved the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine.[17]

Quantitative Data from Historical and Modern Studies

The following table summarizes key quantitative data related to the analysis of 4-Hydroxyphenyllactic acid, illustrating the evolution of analytical precision and our understanding of its normal and pathological concentrations.

| Parameter | Method | Matrix | Concentration Range | Reference |

| Early Urine Organic Acid Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Urine | Elevated in tyrosinemia and PKU (qualitative) | [3][5] |

| Modern UPLC-MS/MS Analysis | Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Human Serum (Healthy Volunteers, n=48) | 0.02 - 0.25 µmol/L (LLOQ) | [11] |

| Modern UPLC-MS/MS Analysis | Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Human Serum (Healthy Volunteers, n=48) | Median: 0.5 µmol/L (comparable to GC-MS) | [11] |

Key Experimental Protocols

To provide a practical understanding of the methodologies that have shaped our knowledge of 4-HPLA, this section details both a historical and a modern experimental protocol.

Historical Method: Paper Chromatography for the Separation of Aromatic Acids (Conceptual Protocol based on early 20th-century techniques)

This protocol is a conceptual representation of how paper chromatography might have been used in the mid-20th century to separate aromatic acids from a biological sample like urine.

Objective: To separate and semi-quantify aromatic acids, including 4-HPLA, from a urine sample.

Materials:

-

Whatman No. 1 chromatography paper

-

Chromatography tank

-

Solvent system (e.g., butanol-acetic acid-water)

-

Urine sample, pre-treated by extraction with an organic solvent (e.g., ether) to isolate the acidic fraction

-

Standard solutions of known aromatic acids

-

Developing reagent (e.g., a solution for visualizing phenolic compounds, such as a diazo reagent)

-

Micropipettes or capillaries for spotting

Procedure:

-

Preparation of the Chromatogram: A line is drawn in pencil approximately 2 cm from the bottom of the chromatography paper.

-

Spotting: Small, concentrated spots of the urine extract and the standard solutions are applied along the pencil line using a micropipette. The spots are allowed to dry completely.

-

Development: The chromatography paper is suspended in the chromatography tank containing the solvent system, ensuring that the solvent level is below the spotted line. The tank is sealed to maintain a saturated atmosphere. The solvent is allowed to ascend the paper by capillary action for several hours or overnight.

-

Drying: The chromatogram is removed from the tank and the solvent front is marked with a pencil. The paper is then dried in a fume hood.

-

Visualization: The dried chromatogram is sprayed with the developing reagent to visualize the separated aromatic acids as colored spots.

-

Analysis: The positions of the spots from the urine extract are compared to those of the standard solutions. The distance traveled by each spot and the solvent front are measured to calculate the Rf (retardation factor) value for each compound (Rf = distance traveled by spot / distance traveled by solvent front). The intensity of the spots can provide a semi-quantitative estimation of the concentration.

Modern Method: UPLC-MS/MS for the Quantification of 4-Hydroxyphenyllactic Acid in Serum

This protocol is based on a validated method for the sensitive and specific quantification of 4-HPLA in human serum.[11]

Objective: To accurately quantify the concentration of 4-HPLA in human serum samples.

Materials:

-

Ultra-High-Pressure Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase UPLC column

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Human serum samples

-

4-HPLA standard for calibration curve

-

Internal standard (e.g., a stable isotope-labeled version of 4-HPLA)

-

Methanol (B129727) for protein precipitation

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of serum (e.g., 50 µL), add a larger volume of cold methanol containing the internal standard (e.g., 200 µL).

-

Vortex the mixture to precipitate the proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

Inject a small volume of the prepared sample onto the UPLC system.

-

The analytes are separated on the reversed-phase column using a gradient elution with the mobile phases.

-

The eluent from the UPLC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to detect and quantify the precursor and product ions specific to 4-HPLA and its internal standard.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of known concentrations of the 4-HPLA standard.

-

The concentration of 4-HPLA in the serum samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Biological Significance

4-Hydroxyphenyllactic acid is a product of the tyrosine metabolism pathway. The simplified diagram below illustrates the initial steps of this pathway leading to the formation of 4-HPLA.

Conclusion

The journey of 4-Hydroxyphenyllactic acid from an obscure urinary metabolite to a clinically relevant biomarker is a testament to the advancements in analytical chemistry and our deepening understanding of human metabolism. This whitepaper provides a historical and technical foundation for researchers and clinicians working with this important molecule, highlighting the evolution of its detection and the ongoing exploration of its biological significance. The continued investigation into 4-HPLA holds promise for refining diagnostic strategies and developing novel therapeutic interventions for a variety of diseases.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

- 3. 4-Hydroxphenyllactic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Berichte der Deutschen Chemischen Gesellschaft zu Berlin - Google Books [books.google.com]

- 5. Simple and sensitive test for the determination of phenolic compounds in urine and its application to melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Chemistry (journal) - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Hoppe-Seyler's Zeitschrift für Physiologische Chemie (in SafetyLit) [safetylit.org]

- 9. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 10. A new two-dimensional paper chromatographic method applied to the separation of amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Final Diagnosis -- Case 807 [path.upmc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 14. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 15. Hepatorenal tyrosinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 17. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

The Role of 3-(4-Hydroxyphenyl)lactate in Host-Microbe Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite produced from the aromatic amino acid tyrosine by the gut microbiota, is emerging as a key signaling molecule in host-microbe interactions. This technical guide provides a comprehensive overview of the core aspects of HPLA's role, including its microbial producers, quantitative production levels, and its impact on host physiology. Detailed experimental protocols for quantification and functional analysis are provided, alongside visualizations of key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, immunology, and drug development who are investigating the therapeutic potential of microbial metabolites.

Introduction

The intricate crosstalk between the host and its resident gut microbiota is largely mediated by a vast array of microbially produced metabolites. Among these, metabolites derived from aromatic amino acids are gaining significant attention for their diverse biological activities. This compound (HPLA) is a prominent product of tyrosine metabolism by specific gut bacteria. Accumulating evidence suggests that HPLA is not merely a metabolic byproduct but an active signaling molecule that can influence host cellular processes, including immune responses and metabolic regulation. Understanding the production, absorption, and functional consequences of HPLA is crucial for elucidating the mechanisms underlying host-microbe symbiosis and for the development of novel therapeutic strategies targeting the gut microbiome.

Microbial Production of this compound

HPLA is primarily produced by members of the Lactobacillus and Bifidobacterium genera, which are common inhabitants of the human gut. These bacteria possess the enzymatic machinery to convert L-tyrosine, an aromatic amino acid from dietary or host proteins, into HPLA. The production of HPLA can be influenced by the availability of substrates like tyrosine and 4-hydroxyphenylpyruvic acid (H-PPA).

Key Microbial Producers and Quantitative Data

Several studies have quantified the production of HPLA by different bacterial strains in vitro. The following table summarizes some of these findings, offering a comparative look at the production capabilities of various species.

| Microbial Species | Strain | Substrate(s) | HPLA Concentration | Reference |

| Lactobacillus sp. | SK007 | MRS broth | 75 µg/mL | [1] |

| Lactobacillus sp. | SK007 | MRS broth with tyrosine | Increased production | [1] |

| Lactobacillus sp. | SK007 | MRS broth with 4-hydroxyphenylpyruvic acid | 1.26 mg/mL | [1][2] |

| Bifidobacterium breve | MCC1274 | Co-culture with intestinal epithelial cells | Significantly increased vs. monoculture | [3] |

| Lactiplantibacillus plantarum | Not specified | Fermentation liquid | Identified as a key active component | [4] |

Experimental Protocols

Quantification of HPLA in Biological Samples using UPLC-MS/MS

This protocol describes a sensitive and validated method for the quantification of HPLA and other related metabolites in human blood serum using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][6]

3.1.1. Materials and Reagents

-

Pure solid standards of HPLA and internal standard (e.g., 3-indoleacetic acid-d4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

Methanol (B129727) (cooled to 4°C)

-

Formic acid solution (10%, v/v)

-

Ethyl acetate

-

Serum samples

3.1.2. Sample Preparation (Protein Precipitation Method) [5][6]

-

To 100 µL of serum or deionized water (for blank), add 10 µL of the analyte working solution and 10 µL of the internal standard working solution (5 µmol/L).

-

Vortex the sample.

-

Add 400 µL of cooled (4°C) methanol for protein precipitation.

-

Mix well and centrifuge at 2750 × g for 15 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a test plate for UPLC-MS/MS analysis.

3.1.3. UPLC-MS/MS Analysis

-

Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18).

-

Mass Spectrometer: A tandem mass spectrometer set to negative electrospray ionization mode with scheduled multiple reaction monitoring (MRM) scanning.

-

MRM Transition for HPLA: 180.9 > 134.0 (negative ion mode)[6]

-

Data Analysis: Use appropriate software (e.g., MultiQuantTM) for data acquisition and analysis.

Assessment of Antioxidant Capacity

The antioxidant properties of HPLA can be evaluated using various in vitro assays. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method.

3.2.1. FRAP Microplate Method [7]

-

Prepare the FRAP reagent as previously described in the literature.

-

Add 10 µL of the sample extract (HPLA solution of known concentration) to each well of a microplate.

-

Add 200 µL of the FRAP reagent to each well.

-

Measure the absorbance at 593 nm using a microplate reader. The measurement can be taken with or without a shaking step prior to reading.

-

Express the results as Trolox equivalents (TE).

Role of HPLA in Host-Microbe Signaling

HPLA is not merely a waste product of bacterial metabolism; it actively participates in host-microbe signaling, influencing various physiological processes.

HPLA as a Ligand for Host Receptors

Recent evidence suggests that HPLA can interact with host receptors, thereby initiating downstream signaling cascades.

-

G-Protein Coupled Receptor 35 (GPR35): HPLA has been identified as a potential agonist for GPR35, a receptor expressed in various tissues, including immune cells and the gastrointestinal tract.[8] Activation of GPR35 has been linked to anti-inflammatory responses.[9][10][11]

-

Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.[12][13] Several microbial metabolites, including indole (B1671886) derivatives, are known AHR ligands. While direct high-affinity binding of HPLA to AHR is yet to be definitively established, its structural similarity to other known ligands suggests it may modulate AHR activity.[14][15][16]

Signaling Pathways

The interaction of HPLA with host receptors can trigger various intracellular signaling pathways. The following diagram illustrates a putative signaling pathway for HPLA via GPR35 activation.

Caption: Putative HPLA signaling via GPR35.

Antioxidant and Immunomodulatory Effects

HPLA has been shown to possess antioxidant properties, which may contribute to its beneficial effects on the host.[4] By scavenging reactive oxygen species (ROS), HPLA can help mitigate oxidative stress, a key factor in the pathogenesis of many inflammatory conditions. Furthermore, by modulating immune cell function, potentially through receptor-mediated signaling, HPLA can influence the balance between pro- and anti-inflammatory responses.[17][18][19][20][21]

HPLA and Host Physiology

The systemic effects of microbially produced HPLA are an area of active investigation. Emerging evidence links circulating levels of HPLA to various aspects of host health and disease.

Association with Liver Health

Studies have identified a significant association between serum levels of HPLA and liver health. Specifically, elevated HPLA levels have been linked to hepatic steatosis and fibrosis in nonalcoholic fatty liver disease (NAFLD).[22] This suggests that HPLA may be a biomarker for liver disease progression and could potentially be involved in its pathogenesis.

Impact on Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. While direct evidence for HPLA's effect on tight junction proteins is still emerging, its potential to modulate inflammatory responses suggests an indirect role in maintaining intestinal barrier function.

The following diagram illustrates the general workflow for studying the impact of a microbial metabolite like HPLA on intestinal barrier function in vitro.

Caption: In vitro workflow for assessing HPLA's effect on intestinal barrier.

The Reverse Interaction: HPLA's Effect on the Microbiota

The interplay between host and microbe is a two-way street. While the gut microbiota produces HPLA, it is also plausible that HPLA, in turn, influences the composition and function of the microbial community. This could occur through direct antimicrobial effects on certain species or by altering the gut environment, thereby favoring the growth of others. This area of research is still in its infancy and represents an exciting frontier in understanding the complexities of host-microbe interactions.

Conclusion and Future Directions

This compound is a key microbial metabolite that exemplifies the profound impact of the gut microbiota on host physiology. Its production by commensal bacteria and its ability to interact with host signaling pathways underscore its importance in maintaining health and influencing disease states. Future research should focus on several key areas:

-

Elucidating the precise molecular mechanisms by which HPLA interacts with host receptors and the subsequent downstream signaling events.

-

Investigating the therapeutic potential of HPLA in inflammatory and metabolic diseases.

-

Understanding the impact of HPLA on the composition and function of the gut microbiota.

-

Conducting in vivo studies to validate the physiological relevance of the findings from in vitro and association studies.

A deeper understanding of the role of HPLA in host-microbe interactions will undoubtedly open new avenues for the development of targeted therapies aimed at modulating the gut microbiome for improved human health.

References

- 1. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive analysis of metabolites produced by co-cultivation of Bifidobacterium breve MCC1274 with human iPS-derived intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Multiple tyrosine metabolites are GPR35 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disruption of GPR35 Signaling in Bone Marrow-Derived Cells Does Not Influence Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 11. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolomics Reveals Aryl Hydrocarbon Receptor Activation Induces Liver and Mammary Gland Metabolic Dysfunction in Lactating Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The transcription factors aryl hydrocarbon receptor and MYC cooperate in the regulation of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Dietary compounds in modulation of gut microbiota-derived metabolites [frontiersin.org]

- 17. Frontiers | Lactate-Dependent Regulation of Immune Responses by Dendritic Cells and Macrophages [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Impact of lactate on immune cell function in the tumor microenvironment: mechanisms and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function [frontiersin.org]

- 22. Novel link between gut-microbiome derived metabolite and shared gene-effects with hepatic steatosis and fibrosis in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Quantification of 3-(4-Hydroxyphenyl)lactate in Serum by HPLC-MS/MS: An Application Note and Protocol

Introduction

3-(4-Hydroxyphenyl)lactate (p-HPhLA), a metabolite of the amino acid tyrosine, has emerged as a significant biomarker in various physiological and pathological states.[1][2] Altered serum concentrations of p-HPhLA have been associated with critical illnesses, post-COVID-19 syndrome, phenylketonuria, and tyrosinemia.[1][2][3] Furthermore, this metabolite can originate from gut microbiota, providing insights into the host-microbiome interaction.[4] Accurate and sensitive quantification of p-HPhLA in serum is therefore crucial for clinical research and diagnostics. This application note provides a detailed protocol for the quantification of p-HPhLA in human serum using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Clinical Significance

Elevated levels of p-HPhLA in serum have been identified as a potential prognostic marker in critically ill patients.[1] Its role as a biomarker is also recognized in metabolic disorders such as phenylketonuria and tyrosinemia, where the normal metabolism of tyrosine is impaired.[2][4] The compound is also a product of gut bacteria, including Bifidobacteria and Lactobacilli, and its levels can reflect alterations in the gut microbiome.[4]

Principle of the Method

This method employs a simple protein precipitation step for serum sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, sensitivity, and throughput for the analysis of p-HPhLA in complex biological matrices like serum.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., Indole-3-acetic acid-d4

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ultrapure water

-

Human serum (for calibration standards and quality controls)

Preparation of Stock and Working Solutions

-

Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of p-HPhLA and the internal standard by dissolving the appropriate amount of each compound in DMSO. Store at -80°C.[1]

-